molecular formula C16H18N6O B6474387 4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine CAS No. 2640842-26-6

4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine

Cat. No.: B6474387
CAS No.: 2640842-26-6
M. Wt: 310.35 g/mol
InChI Key: CDONQCHEXVAEET-UHFFFAOYSA-N
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Description

4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine is a complex organic compound known for its unique structural framework and potential applications in various scientific fields. It is an azetidine derivative linked to a triazolopyrimidine moiety, which gives it distinctive properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine typically involves multiple steps, starting with the formation of the triazolopyrimidine core, followed by the attachment of the azetidine ring. Common reagents might include triazole derivatives, pyrimidine derivatives, and azetidinyl intermediates. Reaction conditions often require specific catalysts, solvents, and temperatures to facilitate the desired transformations.

Industrial Production Methods: On an industrial scale, the production might involve optimizing the reaction steps to ensure high yield and purity while minimizing costs and environmental impact. This could include continuous flow chemistry techniques, the use of sustainable solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Where specific oxidizing agents could transform certain moieties within the compound.

  • Reduction: Reducing agents can modify other portions of the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reactive sites within the compound.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions could involve controlled temperatures, pressures, and the use of specific solvents to achieve optimal results.

Major Products: The major products formed from these reactions will vary based on the specific reagents and conditions used, but they generally result in modified versions of the original compound with potential changes in functionality or reactivity.

Scientific Research Applications

4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine has a wide range of applications in scientific research:

  • Chemistry: It can serve as a building block in the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

  • Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool in various diseases.

  • Industry: It could be used in the development of new materials, such as polymers or nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary:

  • Molecular Targets: It might interact with specific enzymes, proteins, or nucleic acids.

  • Pathways Involved: Depending on its structure, it could affect signaling pathways, metabolic routes, or gene expression. The specific molecular interactions and the resulting biological effects would require detailed study, often involving computational modeling and experimental validation.

Comparison with Similar Compounds

  • Azetidine derivatives

  • Triazolopyrimidine derivatives

  • Pyridine-based compounds

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Properties

IUPAC Name

5,6-dimethyl-7-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-6-13(4-5-17-10)23-14-7-21(8-14)15-11(2)12(3)20-16-18-9-19-22(15)16/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONQCHEXVAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=C(C(=NC4=NC=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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